N-(2-ethylphenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Description
N-(2-ethylphenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a heterocyclic compound featuring a benzothieno[3,2-d]pyrimidin-4-one core substituted with a fluorine atom at position 9 and an acetamide group at position 2. The acetamide moiety is further modified with a 2-ethylphenyl group. This structural framework is characteristic of bioactive molecules targeting inflammatory pathways, as benzothieno-pyrimidinone derivatives are known for their anti-inflammatory and antiproliferative activities .
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-(9-fluoro-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O2S/c1-2-12-6-3-4-8-14(12)23-16(25)10-24-11-22-18-17-13(21)7-5-9-15(17)27-19(18)20(24)26/h3-9,11H,2,10H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEIVTWFRXQTDLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)SC4=CC=CC(=C43)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethylphenyl)-2-(9-fluoro-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a benzothieno pyrimidine core with various functional groups that influence its biological activity. The molecular formula is with a molecular weight of 409.48 g/mol. The structure includes:
- Fluoro group : Enhances binding affinity to biological targets.
- Acetamide group : Facilitates interactions with nucleophilic sites.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C22H20FN3O2S |
| Molecular Weight | 409.48 g/mol |
| LogP | 4.5185 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 46.424 Ų |
The biological activity of N-(2-ethylphenyl)-2-(9-fluoro-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may modulate the activity of enzymes or receptors, leading to alterations in various biochemical pathways.
Potential Molecular Targets
- Enzymes : The compound may inhibit or activate specific enzymes, influencing metabolic pathways.
- Receptors : Interaction with cellular receptors could lead to downstream signaling changes.
Anticancer Properties
Recent studies have indicated that compounds similar to N-(2-ethylphenyl)-2-(9-fluoro-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide exhibit significant anticancer activity. For instance, derivatives of benzothieno pyrimidines have shown efficacy against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
Antimicrobial Activity
Research has suggested that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics. Its structural features suggest potential interactions with bacterial enzymes or cell membranes.
Study 1: Anticancer Activity Evaluation
In a study published in the Journal of Medicinal Chemistry, researchers synthesized and evaluated a series of benzothieno pyrimidine derivatives, including our compound of interest. The results demonstrated:
- Inhibition of cancer cell proliferation : IC50 values were determined for several cancer cell lines.
- Mechanism elucidation : Flow cytometry revealed that treated cells underwent apoptosis.
Study 2: Antimicrobial Efficacy
A separate investigation focused on the antimicrobial properties of related compounds. The findings indicated:
- Broad-spectrum activity : Effective against both Gram-positive and Gram-negative bacteria.
- Synergistic effects : Combination studies showed enhanced efficacy when used with existing antibiotics.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Notes:
- Fluorine vs. Chlorine Substituents : The 9-fluoro group in the target compound may enhance metabolic stability and membrane permeability compared to chloro-substituted analogs (e.g., ). Fluorine’s electronegativity can also improve binding interactions with hydrophobic enzyme pockets .
- Acetamide vs. Methanesulfonamide : Methanesulfonamide derivatives (e.g., ) exhibit stronger COX-2 inhibition due to sulfonamide’s hydrogen-bonding capacity, whereas acetamide derivatives (target compound) may prioritize solubility and oral bioavailability.
- Phenyl vs.
Anti-Inflammatory Activity
Benzothieno-pyrimidinone derivatives with methanesulfonamide substituents (e.g., compounds 1, 2, 4, 8–10 in ) suppress COX-2 expression by 40–60% and reduce prostaglandin E2 (PGE2) and interleukin-8 (IL-8) production in human keratinocytes and macrophages. The target compound’s 2-ethylphenyl group may sterically hinder enzyme interactions compared to smaller substituents (e.g., methyl or cyclohexyl in ), but its fluorine atom could compensate by enhancing lipophilicity and target binding .
Anticancer Potential
Thieno-pyrimidinone analogs with thiophene or phenyl substituents (e.g., ) demonstrate moderate to high cytotoxicity in breast cancer cell lines. While the target compound’s benzothieno core is structurally similar, its lack of thiophene modification may shift its activity toward anti-inflammatory rather than antiproliferative pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
